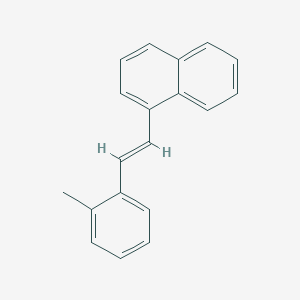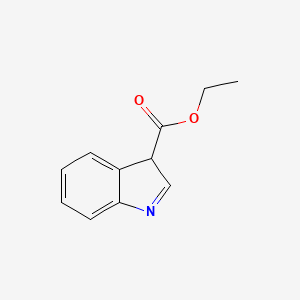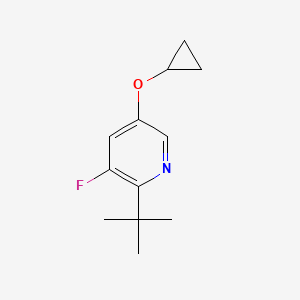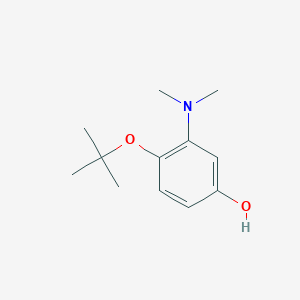
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H2F6N2O It is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with an aldehyde functional group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Bis(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2,6-Bis(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Bis(trifluoromethyl)pyrimidine: Similar structure but with trifluoromethyl groups at the 2 and 4 positions instead of 2 and 6.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings connected by a single bond, each with a trifluoromethyl group at the 4-position.
Uniqueness: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde functional group on a pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Eigenschaften
Molekularformel |
C7H2F6N2O |
|---|---|
Molekulargewicht |
244.09 g/mol |
IUPAC-Name |
2,6-bis(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H2F6N2O/c8-6(9,10)4-1-3(2-16)14-5(15-4)7(11,12)13/h1-2H |
InChI-Schlüssel |
MZRZTEMRPKUXNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)




![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)

